Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone, also known as CFM-2, is a compound that has been studied for its potential use in scientific research. CFM-2 is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Diego. Since then, CFM-2 has been the subject of numerous studies investigating its potential applications in various fields of research.
Wirkmechanismus
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone works by binding to the active site of FAAH, preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. The activation of these receptors can have a range of effects, including pain relief, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In particular, this compound has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. This compound has also been shown to have anxiolytic effects in models of anxiety, and to modulate appetite in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone in lab experiments is its specificity for FAAH inhibition. This allows researchers to selectively increase endocannabinoid levels without affecting other pathways in the body. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone. One area of interest is the development of more selective FAAH inhibitors, which could have fewer off-target effects than this compound. Additionally, researchers are interested in investigating the potential therapeutic applications of FAAH inhibitors, particularly in the treatment of pain, inflammation, and anxiety disorders. Finally, there is ongoing research into the role of endocannabinoids in various physiological processes, which could lead to new insights into the potential applications of FAAH inhibitors like this compound.
Synthesemethoden
The synthesis of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone involves several steps, including the reaction of cyclohex-3-en-1-ol with 3-(difluoromethyl)azetidine-1-carboxylic acid, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. In particular, this compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of physiological effects.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-2,8-10H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLAFUJUYKRICJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.